3-Vinylphenol
Overview
Description
3-Vinylphenol, also known as 3-ethenylphenol, is an organic compound with the molecular formula C8H8O. It is a derivative of phenol with a vinyl group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, polymers, and materials science.
Mechanism of Action
- Primary Targets : 3-Vinylphenol interacts with various cellular components, but one of its primary targets is serum albumin in human blood .
- Specifically, the vinyl group (C=C) in this compound can participate in nucleophilic reactions, potentially modifying proteins or other cellular components .
- The exact biochemical pathways affected by this compound are not extensively studied. However, its radical scavenging activity may be associated with cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3-Vinylphenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a product of the decarboxylation of p-hydroxycinnamic acids, a process that involves phenolic acid decarboxylases . These enzymes are found in various microorganisms, including bacteria and fungi . The interactions between this compound and these enzymes are crucial for its formation and its role in various biochemical reactions .
Cellular Effects
This compound has been shown to have potent cytotoxicity against human lung cells . This effect may be due to its hydroxyl group or its ability to form cross-links with other molecules . It influences cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the PI3K/AKT and p38 MAPK signaling pathways, which play crucial roles in cellular processes such as cell growth, proliferation, and survival .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathways of the biotransformation of phenolic compounds . It interacts with enzymes such as phenolic acid decarboxylases and is a product of the decarboxylation of p-hydroxycinnamic acids .
Transport and Distribution
Given its chemical structure, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its chemical properties and interactions with various biomolecules, it is likely to be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Vinylphenol can be synthesized through various methods. One common approach involves the decarboxylation of p-coumaric acid in the presence of lactobacteria . Another method includes the ethenolysis of cardanol to 3-non-8-enylphenol followed by isomerizing ethenolysis . The metathesis reaction works well using dichloromethane, but greener solvents like 2-methyl tetrahydrofuran also give similar results .
Industrial Production Methods: Industrial production of this compound often involves the use of cardanol derived from cashew nut shell liquid. This process is environmentally advantageous due to the bio-derived nature of the side products, which are easily separable and commercially valuable .
Chemical Reactions Analysis
Types of Reactions: 3-Vinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Hydrogenation can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Ethylphenol.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-Vinylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Vinylphenol can be compared with other vinylphenols such as 4-vinylphenol and 4-vinylguaiacol:
4-Vinylphenol: Similar in structure but with the vinyl group at the para position.
4-Vinylguaiacol: Contains a methoxy group in addition to the vinyl group.
Uniqueness: this compound is unique due to its specific position of the vinyl group on the benzene ring, which influences its reactivity and applications. Its synthesis from renewable resources like cardanol also adds to its environmental benefits .
Properties
IUPAC Name |
3-ethenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-69-9 | |
Record name | Phenol, 3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211033 | |
Record name | Phenol, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-18-8 | |
Record name | Phenol, 3-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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